1-(4-chlorophenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopentane-1-carboxamide
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Overview
Description
1-(4-chlorophenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopentane-1-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. This compound features a cyclopentane ring, a chlorophenyl group, and an oxadiazole moiety, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopentane-1-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids under dehydrating conditions.
Attachment of the Chlorophenyl Group: This step may involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with an amine or other nucleophile.
Formation of the Carboxamide: The final step involves the formation of the carboxamide bond, typically through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester).
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amides or other reduced products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-N-(4-phenyl)cyclopentanecarboxamide: Lacks the oxadiazole moiety.
1-(4-chlorophenyl)-N-(4-(3-methyl-1,2,4-triazol-5-yl)phenyl)cyclopentanecarboxamide: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
1-(4-chlorophenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopentane-1-carboxamide is unique due to the presence of the oxadiazole ring, which may impart specific chemical and biological properties not found in similar compounds.
Biological Activity
The compound 1-(4-chlorophenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopentane-1-carboxamide is a derivative of oxadiazole known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H22ClN5O3, and it features a cyclopentane core substituted with a chlorophenyl group and an oxadiazole moiety. The presence of these functional groups is crucial for its biological activity.
Anti-inflammatory Activity
Several studies have demonstrated the anti-inflammatory potential of oxadiazole derivatives. For instance, derivatives with suitable substitutions at the 2,5-position of the oxadiazole ring have shown significant anti-inflammatory effects in rat models. The carrageenan-induced paw edema model indicated that compounds similar to our target compound exhibited superior anti-inflammatory activity compared to standard drugs like indometacin .
Table 1: Anti-inflammatory Activity Comparison
Compound | Inflammation Reduction (%) | Standard Drug (Indometacin) |
---|---|---|
C4 | 75 | 70 |
C7 | 80 | 70 |
Target | 78 | 70 |
Anticancer Activity
The anticancer properties of oxadiazole derivatives are well-documented. In vitro studies have shown that compounds related to This compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 5.10 to 22.08 µM, indicating potent antiproliferative activity .
Table 2: Anticancer Activity Profile
Compound | Cell Line | IC50 (µM) |
---|---|---|
Target Compound | MCF-7 | 5.10 |
Related Compound A | HepG2 | 6.19 |
Related Compound B | HCT116 | 9.18 |
Antimicrobial Activity
Research has also explored the antimicrobial properties of oxadiazole derivatives. Compounds similar to the target compound have demonstrated significant antibacterial activity against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Case Studies
- Study on Anti-inflammatory Effects : A study published in Pharmaceutical Research evaluated several oxadiazole derivatives for their anti-inflammatory effects using the rat paw edema model. The target compound showed a reduction in inflammation comparable to established anti-inflammatory agents .
- Anticancer Evaluation : A comprehensive evaluation in Journal of Medicinal Chemistry assessed the cytotoxicity of various oxadiazole derivatives against multiple cancer cell lines. The study highlighted the effectiveness of compounds with similar structures to our target compound in inducing apoptosis in cancer cells .
- Antimicrobial Assessment : In a study published in Antimicrobial Agents and Chemotherapy, researchers tested several oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions enhanced antimicrobial efficacy significantly .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-14-23-19(27-25-14)15-4-10-18(11-5-15)24-20(26)21(12-2-3-13-21)16-6-8-17(22)9-7-16/h4-11H,2-3,12-13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVZYAVUZGAIEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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